molecular formula C13H16BrClO B1293241 1-(3-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 898766-98-8

1-(3-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No. B1293241
CAS RN: 898766-98-8
M. Wt: 303.62 g/mol
InChI Key: ZMPUTIHPKDRYBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated organic compounds is often complex and requires multiple steps. For instance, the synthesis of enantiomerically pure diarylethanes involves a 7-step procedure starting from a ketone and involves resolution by crystallization of esters . Similarly, the synthesis of bromo- and chloro-substituted benzodiazepines and quinolines involves reactions with tosylates or the reaction of substituted phenyl compounds with diketones . These methods highlight the importance of careful selection of starting materials and reagents, as well as the control of reaction conditions to achieve the desired halogenation and molecular configuration.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the absolute configurations of enantiomers can be unambiguously determined using this technique . The crystal structure analysis can reveal how halogen atoms influence the overall conformation and assembly of molecules in the crystal lattice, as seen in the different molecular forms resulting from proton migration in benzodiazepine derivatives . The presence of halogen atoms can also lead to specific intermolecular interactions, such as halogen bonding, which can affect the crystal packing and stability .

Chemical Reactions Analysis

The reactivity of halogenated compounds can vary significantly depending on the nature and position of the halogen substituents. For instance, the presence of bromo and chloro groups on aromatic rings can influence the electrophilic and nucleophilic properties of the compound, affecting its participation in various chemical reactions. The papers provided do not detail specific reactions involving "1-(3-Bromophenyl)-7-chloro-1-oxoheptane," but they do discuss the reactivity of similar halogenated compounds, such as the formation of complexes and the impact of substituents on the reactivity of the central molecular fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are closely related to their molecular structure. The presence of halogen atoms can affect the compound's melting and boiling points, solubility, density, and refractive index. For example, the crystal packing and hydrogen bonding patterns can influence the melting point of the compound . Additionally, the electronic effects of halogen substituents can impact the compound's chemical stability and reactivity. However, without specific data on "1-(3-Bromophenyl)-7-chloro-1-oxoheptane," we can only infer that its properties would be influenced by the presence of the bromo and chloro groups in a manner consistent with other halogenated compounds discussed in the papers .

Scientific Research Applications

Downstream Processing of Biologically Produced Chemicals

Research has focused on the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth. The study discusses various separation technologies, emphasizing the need for improvements in yield, purity, and energy consumption. This suggests that compounds like "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" could be studied for their roles in the synthesis or separation processes of similar chemicals (Zhi-Long Xiu & A. Zeng, 2008).

Synthesis and Applications of Phosphonic Acids

Phosphonic acids, due to their structural analogy with the phosphate moiety, find use in a variety of applications, including as bioactive compounds, in bone targeting, and in the design of materials. This indicates a research interest in exploring the synthesis and applications of complex organic compounds with specific functional groups, potentially including "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" for similar applications (C. M. Sevrain et al., 2017).

Brominated Flame Retardants

The study on novel brominated flame retardants (NBFRs) reviews their occurrence and potential risks, highlighting the need for further research on their environmental fate and toxicity. Such studies point towards interest in understanding the environmental impact and applications of brominated organic compounds, which could extend to compounds like "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" (E. A. Zuiderveen et al., 2020).

Electrochemical Technology with Room-Temperature Haloaluminate Ionic Liquids

A review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses their application in electroplating and energy storage. This suggests a potential area of research for the electrochemical properties or applications of "1-(3-Bromophenyl)-7-chloro-1-oxoheptane" in similar ionic liquid-based technologies (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Mechanism of Action

properties

IUPAC Name

1-(3-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUTIHPKDRYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642207
Record name 1-(3-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-7-chloro-1-oxoheptane

CAS RN

898766-98-8
Record name 1-(3-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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